Carfilzomib

Catalog No.
S549046
CAS No.
868540-17-4
M.F
C40H57N5O7
M. Wt
719.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carfilzomib

CAS Number

868540-17-4

Product Name

Carfilzomib

IUPAC Name

(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide

Molecular Formula

C40H57N5O7

Molecular Weight

719.9 g/mol

InChI

InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40+/m0/s1

InChI Key

BLMPQMFVWMYDKT-NZTKNTHTSA-N

SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4

Solubility

Insoluble

Synonyms

PR171; PR-171; PR 171; Carflizomib. brand name: Kyprolis

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4

Isomeric SMILES

CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4

Description

The exact mass of the compound Carfilzomib is 719.4258 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. It belongs to the ontological category of tetrapeptide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Carfilzomib belongs to a class of drugs called proteasome inhibitors. Proteasomes are protein complexes within cells that help break down old or damaged proteins. Carfilzomib works by inhibiting the proteasome, which can lead to the buildup of toxic proteins in cancer cells, ultimately triggering cell death.

Application in Multiple Myeloma

Multiple myeloma is a cancer of the plasma cells, a type of white blood cell found in bone marrow. Scientific research has focused on carfilzomib's potential to treat relapsed or refractory multiple myeloma, meaning the cancer has returned after treatment or has not responded well to initial therapy [].

Studies have shown promising results for carfilzomib used in combination with other medications like dexamethasone. These studies indicate that carfilzomib can induce remission (a period when there are no signs of cancer) in patients with relapsed or refractory multiple myeloma [].

Carfilzomib is a synthetic compound classified as a proteasome inhibitor, specifically designed to target the 26S proteasome, an intracellular complex responsible for degrading unneeded or damaged proteins. It is a modified epoxyketone derived from epoxomicin and is primarily utilized in the treatment of relapsed or refractory multiple myeloma. Carfilzomib irreversibly binds to the active sites of the proteasome, leading to the accumulation of pro-apoptotic factors and ultimately inducing apoptosis in malignant plasma cells .

Carfilzomib's anti-cancer activity stems from its ability to target the 20S proteasome, a barrel-shaped protein complex responsible for degrading various cellular proteins. By covalently binding to the β5 subunit of the 20S proteasome, carfilzomib disrupts its proteolytic activity. This leads to the accumulation of misfolded and damaged proteins within cancer cells, triggering a cellular stress response and ultimately inducing apoptosis [5].

The selective targeting of the proteasome in cancer cells is believed to be a key factor in carfilzomib's efficacy, as it spares healthy cells with a lower dependence on the proteasome for protein turnover [8].

Carfilzomib therapy can cause various side effects, including fatigue, low blood cell counts, peripheral neuropathy (nerve damage), and gastrointestinal issues [9]. It is crucial for healthcare professionals to monitor patients closely during treatment and manage potential side effects appropriately.

Carfilzomib is considered a hazardous material due to its potential toxicity. It should be handled with care in a well-ventilated environment using appropriate personal protective equipment [7].

Data Source:

The primary mechanism of action for carfilzomib involves its irreversible binding to the threonine residues located at the active sites of the 20S proteasome. This binding inhibits the chymotrypsin-like activity of the proteasome, which is crucial for cellular protein turnover and regulation. The chemical structure of carfilzomib allows it to form stable adducts with the proteasome, preventing its function and leading to cell cycle arrest and apoptosis .

The compound undergoes metabolism primarily through peptidase cleavage and epoxide hydrolysis, yielding inactive metabolites that are excreted via biliary and renal pathways. Notably, less than 1% of carfilzomib is excreted unchanged in urine .

Carfilzomib exhibits potent biological activity as a selective inhibitor of the proteasome. It has been shown to significantly suppress proteasome chymotrypsin-like activity in peripheral blood mononuclear cells. Studies indicate that at a dosage of 20 mg/m², carfilzomib can inhibit this activity by 82% to 83% for up to 48 hours post-administration . Its selectivity for the proteasome distinguishes it from other inhibitors like bortezomib, which can also affect other serine proteases, potentially leading to neurotoxicity .

The synthesis of carfilzomib involves several steps starting from readily available amino acids. The process typically includes:

  • Formation of Epoxide: The initial step involves creating an epoxide from a modified peptide precursor.
  • Cyclization: This step leads to the formation of a cyclic structure that is crucial for its inhibitory activity.
  • Purification: The final product is purified using chromatographic techniques to obtain carfilzomib in its active form.

The detailed synthetic pathway emphasizes the importance of stereochemistry and functional group modifications that confer its unique inhibitory properties .

Carfilzomib is primarily indicated for:

  • Treatment of Multiple Myeloma: It is used in patients who have received at least one prior therapy, particularly in cases resistant to other treatments like bortezomib.
  • Combination Therapies: Carfilzomib is often administered with dexamethasone or in combination with lenalidomide plus dexamethasone to enhance therapeutic efficacy .

Carfilzomib has been studied for its interactions with various drugs and biological systems. Notably:

  • Drug Interactions: Unlike many other chemotherapeutics, carfilzomib does not significantly interact with cytochrome P450 enzymes, minimizing potential drug-drug interactions related to liver metabolism .
  • Resistance Mechanisms: Some studies have suggested that resistance to carfilzomib may be associated with upregulation of P-glycoprotein, which could affect drug efflux from cells .

Carfilzomib shares its mechanism of action as a proteasome inhibitor with several other compounds. Below is a comparison with similar agents:

Compound NameTypeMechanismUnique Features
BortezomibProteasome InhibitorReversible inhibitionLess selective; affects multiple serine proteases
IxazomibProteasome InhibitorOral administration; reversibleAdministered orally; has a different pharmacokinetic profile
OprozomibProteasome InhibitorReversible inhibitionUnder investigation; potential oral bioavailability

Carfilzomib stands out due to its irreversible binding nature and higher potency against the chymotrypsin-like site of the proteasome compared to bortezomib, making it particularly effective in cases where resistance develops against other therapies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

719.42579917 g/mol

Monoisotopic Mass

719.42579917 g/mol

Heavy Atom Count

52

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

72X6E3J5AR

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Carfilzomib is indicated for the treatment of adult patients with relapsed or refractory multiple myeloma who have received one to three lines of therapy in combination with lenalidomide and dexamethasone; or dexamethasone; or daratumumab and dexamethasone; or daratumumab and hyaluronidase-fihj and dexamethasone; or isatuximab and dexamethasone. It is also indicated as a single agent for the treatment of patients with relapsed or refractory multiple myeloma who have received one or more lines of therapy.
FDA Label
Kyprolis in combination with daratumumab and dexamethasone, with lenalidomide and dexamethasone, or with dexamethasone alone is indicated for the treatment of adult patients with multiple myeloma who have received at least one prior therapy.
Treatment of acute lymphoblastic leukaemia
Treatment of Multiple Myeloma

Livertox Summary

Carfilzomib is an irreversible proteasome inhibitor and antineoplastic agent that is used in treatment of refractory multiple myeloma. Carfilzomib is associated with a low rate of serum enzyme elevations during treatment and has been implicated to rare instances of clinically apparent, acute liver injury some of which have been fatal.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Carfilzomib
US Brand Name(s): Kyprolis
FDA Approval: Yes
Carfilzomib is approved to be used alone or with other drugs to treat: Multiple myeloma that has relapsed (come back) or is refractory (does not respond to treatment). It is used: Alone in adults who have received one or more other therapies.
With other drugs in adults who have received one to three other therapies. It is used with either lenalidomide and dexamethasone , dexamethasone, or daratumumab and dexamethasone.
Carfilzomib is also being studied in the treatment of other types of cancer.

Pharmacology

Intravenous carfilzomib administration resulted in suppression of proteasome chymotrypsin-like activity when measured in blood 1 hour after the first dose. On Day 1 of Cycle 1, proteasome inhibition in peripheral blood mononuclear cells (PBMCs) ranged from 79% to 89% at 15 mg/m2, and from 82% to 83% at 20 mg/m2. In addition, carfilzomib administration resulted in inhibition of the LMP2 and MECL1 subunits of the immunoproteasome ranging from 26% to 32% and 41% to 49%, respectively, at 20 mg/m2. Proteasome inhibition was maintained for ≥ 48 hours following the first dose of carfilzomib for each week of dosing. Resistance against carfilzomib has been observed and although the mechanism has not been confirmed, it is thought that up-regulation of P-glycoprotein may be a contributing factor. Furthermore, studies suggest that carfilzomib is more potent than bortezomib.
Carfilzomib is an epoxomicin derivate with potential antineoplastic activity. Carfilzomib irreversibly binds to and inhibits the chymotrypsin-like activity of the 20S catalytic core subunit of the proteasome, a protease complex responsible for degrading a large variety of cellular proteins. Inhibition of proteasome-mediated proteolysis results in an accumulation of polyubiquinated proteins, which may lead to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.

ATC Code

L01XX45
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX45 - Carfilzomi

Mechanism of Action

Carfilzomib is made up of four modified peptides and acts as a proteasome inhibitor. Carfilzomib irreversibly and selectively binds to N-terminal threonine-containing active sites of the 20S proteasome, the proteolytic core particle within the 26S proteasome. This 20S core has 3 catalytic active sites: the chymotrypsin, trypsin, and caspase-like sites. Inhibition of the chymotrypsin-like site by carfilzomib (β5 and β5i subunits) is the most effective target in decreasing cellular proliferation, ultimately resulting in cell cycle arrest and apoptosis of cancerous cells. At higher doses, carfilzomib will inhibit the trypsin-and capase-like sites.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Threonine peptidases [EC:3.4.25.-]
PSMB5 [HSA:5693] [KO:K02737]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

868540-17-4

Absorption Distribution and Excretion

Cmax, single IV dose of 27 mg/m^2 = 4232 ng/mL; AUC, single IV dose of 27 mg/m^2 = 379 ng•hr/mL; Carfilzomib does not accumulation in the systemic. At doses between 20 and 36 mg/m2, there was a dose-dependent increase in exposure.
Vd, steady state, 20 mg/m^2 = 28 L
Systemic clearance = 151 - 263 L/hour. As this value exceeds hepatic blood flow, it suggests that carfilozmib is cleared extrahepatically.

Metabolism Metabolites

Carfilzomib was rapidly and extensively metabolized by the liver. The predominant metabolites were the peptide fragments and the diol of carfilzomib which suggests that the main metabolic pathways are peptidase cleavage and epoxide hydrolysis. The cytochrome P450 enzyme system is minimally involved in the metabolism of carfilzomib. All metabolites are inactive.

Wikipedia

Carfilzomib
Dialifo

Biological Half Life

Following intravenous administration of doses ≥ 15 mg/m^2, carfilzomib was rapidly cleared from the systemic circulation with a half-life of ≤ 1 hour on Day 1 of Cycle 1.

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Kim KB, Crews CM. From epoxomicin to carfilzomib: chemistry, biology, and medical outcomes. Nat Prod Rep. 2013 May;30(5):600-4. doi: 10.1039/c3np20126k. Review. PubMed PMID: 23575525; PubMed Central PMCID: PMC3815659.
2: Kortuem KM, Stewart AK. Carfilzomib. Blood. 2013 Feb 7;121(6):893-7. doi: 10.1182/blood-2012-10-459883. Review. PubMed PMID: 23393020.
3: Thompson JL. Carfilzomib: a second-generation proteasome inhibitor for the treatment of relapsed and refractory multiple myeloma. Ann Pharmacother. 2013 Jan;47(1):56-62. doi: 10.1345/aph.1R561. Epub 2013 Jan 8. Review. PubMed PMID: 23300152.
4: Carfilzomib (Kryprolis) for multiple myeloma. Med Lett Drugs Ther. 2012 Dec 24;54(1406):103-4. Review. PubMed PMID: 23282792.
5: McCormack PL. Carfilzomib: in relapsed, or relapsed and refractory, multiple myeloma. Drugs. 2012 Oct 22;72(15):2023-32. doi: 10.2165/11209010-000000000-00000. Review. PubMed PMID: 22994535.
6: Kuhn DJ, Orlowski RZ, Bjorklund CC. Second generation proteasome inhibitors: carfilzomib and immunoproteasome-specific inhibitors (IPSIs). Curr Cancer Drug Targets. 2011 Mar;11(3):285-95. Review. PubMed PMID: 21247387.

Explore Compound Types